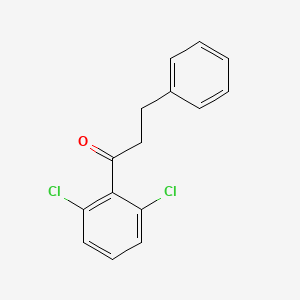

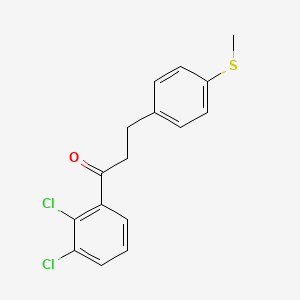

2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

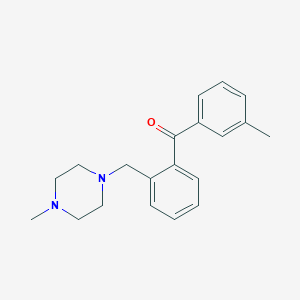

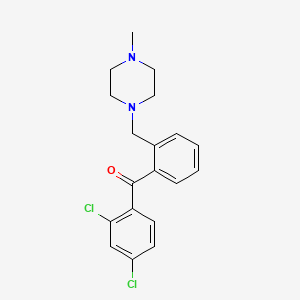

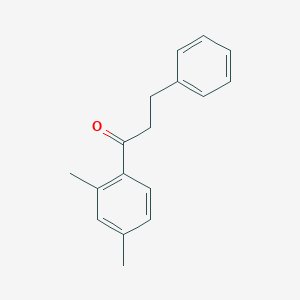

2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS . It has a molecular weight of 325.3 g/mol. The compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is 1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación

Microwave- and Ultrasound-Assisted Semisynthesis

- Researchers found a practical method for semisynthesis of natural methoxylated propiophenones by reacting phenylpropenes with catalytic palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This study highlights the efficiency of microwave and ultrasound heating in these reactions (Joshi, Sharma, & Sinha, 2005).

Electrophilic Trisubstituted Ethylenes

- A study on electrophilic trisubstituted ethylenes, including 2,3-dichlorophenyl, explored the copolymerization with styrene. These compounds, with their high glass transition temperatures, indicated substantial chain mobility reduction due to their high dipolar character (Kim et al., 1999).

Chlorination of Propiophenone

- Chlorination of propiophenone, which is related to 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone, in aqueous alkali, led to the formation of 2-phenylglyceric acid. This study demonstrates an unexpected process in the chlorination and oxidation of propiophenone (Cossar, Lu, & January, 1991).

Synthesis of 2,3-Dihydroselenophene

- The synthesis of 2,3-dihydroselenophene derivatives from homopropargyl selenides, employing electrophiles like I2, ICl, and PhSeBr, used DDQ for dehydrogenation, demonstrating the versatility of this compound in complex organic syntheses (Schumacher et al., 2010).

Enantioselective Oxidation

- In a study focusing on the stereoselective oxidation of optically active titanium enolates derived from propiophenone, researchers used dimethyldioxirane and 3-phenyl-2-phenylsulfonyloxaziridine as oxidants. This research contributes to the understanding of enantioselective synthesis in organic chemistry (Adam & Prechtl, 1994).

Novel Calcium Antagonists

- A study on calcium antagonists synthesized analogues with potent activity to evaluate their effect on coronary blood flow, demonstrating the therapeutic potential of compounds related to this compound (Kato et al., 1999).

Mecanismo De Acción

The mechanism of action for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used for research and not intended for human or veterinary use.

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)13-3-2-4-14(17)16(13)18/h2-6,8-9H,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDAQUSRJCKQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644396 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-67-4 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.